![molecular formula C13H16BrNO3 B5064719 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5064719.png)
2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates a method involving alkylation and nitration steps to achieve the final compound, showcasing the complexity and precision required in synthesizing such compounds (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those similar to the target compound, has been elucidated using various spectroscopic techniques. For instance, the structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide was determined using N-H⋯O hydrogen bonds in its crystal form, providing insights into the compound's molecular geometry and interactions (Yonas Habtegiorghies Belay et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can vary widely, including acetylation, bromination, and nitration, depending on the functional groups present. The reactivity and outcomes of these reactions are influenced by the compound's molecular structure and the reaction conditions employed, as illustrated by the synthesis of various acetamide derivatives (Gao Yonghong, 2009).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are typically determined through experimental studies, including crystallography and thermodynamic measurements (S. Geetha et al., 2023).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as acidity, basicity, and reactivity towards various reagents, define their potential uses and stability. Studies on compounds like N-(4-hydroxyphenyl)acetamide highlight the impact of molecular structure on chemical behavior and reactivity, offering insights into designing molecules with desired properties (A. Vavasori et al., 2023).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNMMLDUKJHNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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